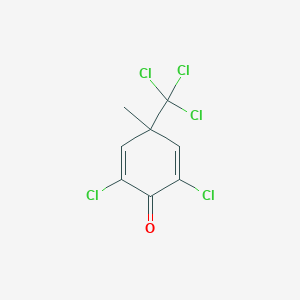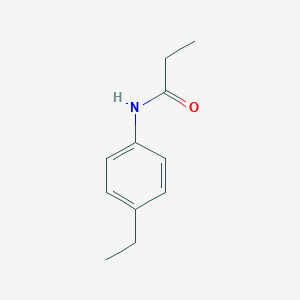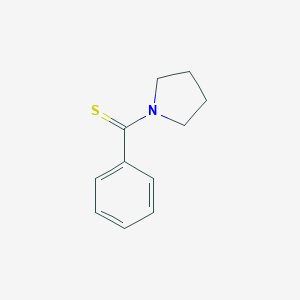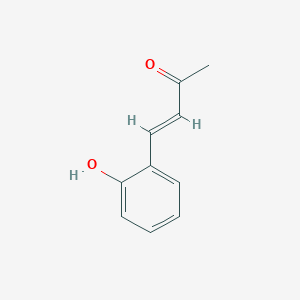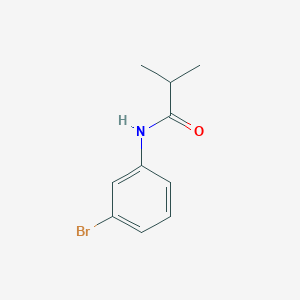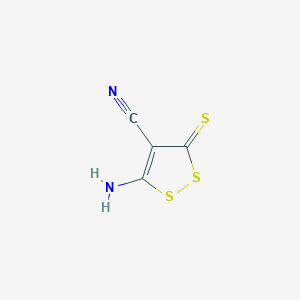
3,11,12,21-tetrahydro-1H-yohimban-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11,12,21-tetrahydro-1H-yohimban-14-one, also known as rauwolscine, is a natural alkaloid found in several plants, including Rauwolfia serpentina and Pausinystalia yohimbe. This compound has attracted attention due to its potential therapeutic properties, particularly in the treatment of various diseases and disorders.
Mechanism Of Action
Rauwolscine acts as an alpha-2 adrenergic receptor antagonist, which means it blocks the activity of these receptors in the body. This leads to an increase in the release of norepinephrine, a neurotransmitter that plays a role in regulating blood pressure, heart rate, and other physiological functions. Rauwolscine also has an affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical And Physiological Effects
Rauwolscine has been shown to have several biochemical and physiological effects. It can increase blood pressure and heart rate, which may have implications for its use in the treatment of hypotension. Rauwolscine has also been shown to have anxiolytic and antidepressant effects, possibly due to its activity on serotonin receptors. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been shown to have anti-cancer properties, although the exact mechanism of action is not fully understood.
Advantages And Limitations For Lab Experiments
Rauwolscine has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plant sources, making it a cost-effective option for researchers. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been studied extensively, so there is a wealth of information available on its properties and potential therapeutic uses. However, there are also limitations to using 3,11,12,21-tetrahydro-1H-yohimban-14-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been shown to have some toxicity in animal studies, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 3,11,12,21-tetrahydro-1H-yohimban-14-one. One area of interest is its potential as an anti-cancer agent, as studies have shown promising results in this area. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one may have applications in the treatment of obesity, as it has been shown to have effects on adipose tissue metabolism. Further research is also needed to fully understand the mechanism of action of 3,11,12,21-tetrahydro-1H-yohimban-14-one and its potential therapeutic uses in various diseases and disorders.
Synthesis Methods
Rauwolscine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of synthesis involves the extraction of 3,11,12,21-tetrahydro-1H-yohimban-14-one from the bark of the Pausinystalia yohimbe tree, followed by purification using chromatography techniques. Alternatively, 3,11,12,21-tetrahydro-1H-yohimban-14-one can be synthesized chemically from yohimbine, another alkaloid found in the same plant.
Scientific Research Applications
Rauwolscine has been studied extensively for its potential therapeutic properties. Some of the areas of research include its effects on blood pressure, anxiety, depression, and sexual dysfunction. Rauwolscine has also been investigated for its potential as an anti-cancer agent and a treatment for obesity.
properties
CAS RN |
39662-68-5 |
|---|---|
Product Name |
3,11,12,21-tetrahydro-1H-yohimban-14-one |
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3,11,12,21-tetrahydro-1H-yohimban-14-one |
InChI |
InChI=1S/C19H16N2O/c22-19-13-6-2-1-5-12(13)11-17-18-15(9-10-21(17)19)14-7-3-4-8-16(14)20-18/h1-8,17,20H,9-11H2 |
InChI Key |
JFYGOKQVGRLDGO-UHFFFAOYSA-N |
SMILES |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
Canonical SMILES |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
Other CAS RN |
39662-68-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



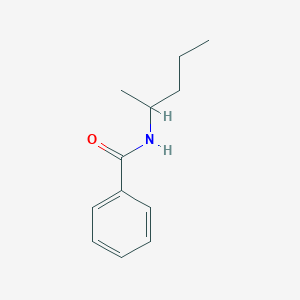
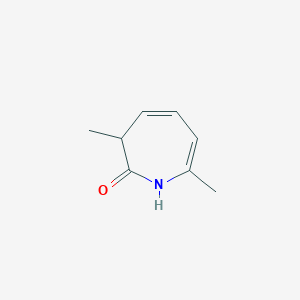
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
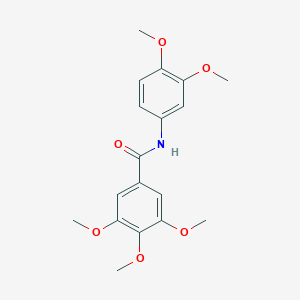
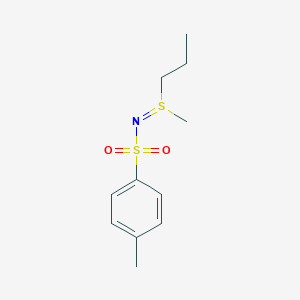
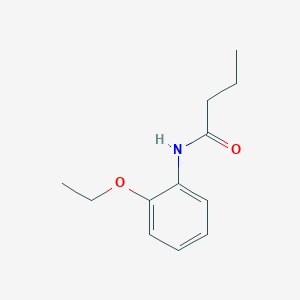
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
